molecular formula C12H14N4O B1380110 2-(Azidomethyl)-1-benzoylpyrrolidine CAS No. 1785762-74-4

2-(Azidomethyl)-1-benzoylpyrrolidine

Cat. No.: B1380110
CAS No.: 1785762-74-4
M. Wt: 230.27 g/mol
InChI Key: BBCMHLSEGQGGQP-UHFFFAOYSA-N
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Description

Structural Characterization of 2-(Azidomethyl)-1-benzoylpyrrolidine

The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups that defines its chemical identity and reactivity profile. The compound features a central five-membered pyrrolidine ring as its core structural element, which provides conformational rigidity and serves as the foundation for additional functional group attachments. The pyrrolidine ring adopts a non-planar conformation typical of saturated five-membered rings, with envelope or twist conformations being energetically favored. The benzoyl substituent is attached to the nitrogen atom of the pyrrolidine ring, creating a tertiary amide linkage that significantly influences the electronic properties of the entire molecular system. This benzoyl group consists of a benzene ring directly bonded to a carbonyl group, which in turn connects to the pyrrolidine nitrogen through a carbon-nitrogen bond.

The azidomethyl functionality represents the most distinctive structural feature of this compound, consisting of three nitrogen atoms arranged in a linear fashion and attached to a methylene carbon that bridges to the pyrrolidine ring at the 2-position. The azide group adopts a linear geometry with characteristic nitrogen-nitrogen bond distances and exhibits significant dipolar character due to its electronic structure. The positioning of the azidomethyl group at the 2-position of the pyrrolidine ring creates a stereochemical center, potentially leading to the existence of enantiomeric forms of the compound. The spatial arrangement of these functional groups results in a molecule with distinct hydrophilic and lipophilic regions, contributing to its unique physicochemical properties.

The molecular connectivity pattern can be described using the structural molecular identification language for chemical entities representation: [N-]=[N+]=NCC1CCCN1C(C2=CC=CC=C2)=O. This notation clearly illustrates the linear arrangement of the azide nitrogen atoms, their connection through the methylene bridge to the pyrrolidine ring, and the benzoyl substitution pattern. The formal charge distribution within the azide group shows the terminal nitrogen bearing a negative charge while the central nitrogen carries a positive charge, creating a zwitterionic character that influences the compound's reactivity patterns and intermolecular interactions.

Physicochemical Properties and Molecular Classification

The physicochemical properties of this compound reflect the combined influences of its diverse functional groups and molecular architecture. The compound possesses a molecular weight of 230.27 grams per mole, classifying it as a medium-sized organic molecule suitable for various synthetic and research applications. The molecular formula C₁₂H₁₄N₄O indicates a high nitrogen content of approximately 24.3% by mass, which significantly exceeds typical organic compounds and directly relates to the presence of the azide functionality. This elevated nitrogen content contributes to the compound's energetic character and influences its stability considerations under various conditions.

Property Value Reference
Molecular Formula C₁₂H₁₄N₄O
Molecular Weight 230.27 g/mol
Chemical Abstracts Service Registry Number 1785762-74-4
Purity Specifications ≥95-97%
Nitrogen Content 24.3% by mass Calculated

The compound belongs to multiple overlapping chemical classifications that define its properties and potential applications. Primarily, it is classified as an organic azide due to the presence of the azide functional group attached to a carbon framework. Additionally, it falls within the category of heterocyclic compounds due to the pyrrolidine ring system, and more specifically as an N-substituted pyrrolidine derivative. The benzoyl substitution pattern classifies it further as an aromatic amide compound, contributing to its overall molecular complexity. From a stereochemical perspective, the compound can be classified as a chiral molecule due to the presence of the stereogenic center at the 2-position of the pyrrolidine ring, though specific stereochemical assignments require detailed analysis of individual enantiomers.

The energetic nature of the compound, arising from the azide functionality, places it within the broader category of energetic materials, though specific energetic properties depend on environmental conditions and handling procedures. The combination of aromatic, heterocyclic, and energetic characteristics makes this compound a unique member of the organic compound family with diverse potential applications in synthetic chemistry and materials science. The molecular classification also extends to its role as a potential synthetic intermediate, particularly in reactions involving nitrogen heterocycle formation and azide-based transformations.

Historical Context in Azide Chemistry Research

The development and study of azide-containing compounds, including this compound, can be traced through the broader historical evolution of azide chemistry that began in the nineteenth century. The foundational work in azide chemistry was established by Peter Grieß in 1864, who described the synthesis of phenyl azide from phenyldiazonium tribromide and ammonia, representing one of the earliest documented preparations of an organic azide compound. This pioneering work established the fundamental synthetic approaches that would later influence the development of more complex azide-containing molecules, including heterocyclic derivatives such as this compound.

The understanding of azide reactivity gained significant momentum in the 1890s when Arthur Michael demonstrated the utility of phenyl azide in cycloaddition reactions with acetylenic compounds, producing 1,2,3-triazole products through what would later be recognized as 1,3-dipolar cycloaddition reactions. These early observations of azide reactivity patterns provided crucial insights into the chemical behavior that characterizes modern azide chemistry applications. The theoretical foundation for understanding azide compounds was further advanced in the 1930s when Lawrence Brockway and Linus Pauling described the dipolar nature of alkyl azides, establishing the electronic structure principles that govern azide reactivity.

The mid-twentieth century witnessed significant advances in azide chemistry through the work of Kurt Alder and Karl Ziegler, who explored the reactivity of azides with strained alkene systems and multicyclic compounds. These investigations revealed the high reactivity of azide groups toward various organic substrates, establishing the mechanistic understanding that would later inform the design of azide-containing compounds like this compound. The systematic study of 1,3-dipolar cycloaddition reactions by Rolf Huisgen around 1960 provided a comprehensive mechanistic framework for azide reactivity, demonstrating that these reactions proceed through concerted pathways involving dipolar intermediates.

The contemporary significance of azide chemistry was highlighted by the 2022 Nobel Prize in Chemistry, awarded jointly to Carolyn Bertozzi, Morten Meldal, and Barry Sharpless for their contributions to click chemistry and bioorthogonal chemistry. This recognition underscored the fundamental importance of azide-based reactions, particularly the azide-alkyne cycloaddition, in modern chemical biology and materials science applications. The development of bioorthogonal chemistry has expanded the utility of azide-containing compounds beyond traditional organic synthesis into biological systems, where their unique reactivity enables selective labeling and modification of biomolecules under physiological conditions.

Significance in Heterocyclic Compound Research

This compound occupies a distinctive position within heterocyclic compound research due to its combination of a well-established pyrrolidine ring system with the reactive azide functionality. Pyrrolidine derivatives have long been recognized as important scaffolds in medicinal chemistry and natural product synthesis, serving as key structural elements in numerous biologically active compounds. The incorporation of azide functionality into the pyrrolidine framework creates opportunities for further chemical transformations that can lead to more complex heterocyclic systems through well-established synthetic methodologies.

The compound serves as a valuable starting material for the construction of nitrogen-containing heterocycles through radical cascade reactions, where the azide group functions as an effective radical acceptor. These transformations capitalize on the high reactivity of azide compounds and their propensity to undergo denitrogenation reactions, releasing molecular nitrogen while forming new carbon-nitrogen bonds. The resulting products often contain multiple nitrogen atoms within ring systems, contributing to the development of diverse heterocyclic architectures that are difficult to access through alternative synthetic approaches. The strategic placement of the azide group at the 2-position of the pyrrolidine ring enables regioselective transformations that can generate fused ring systems or bridged heterocyclic structures.

Recent advances in heterocyclic chemistry have demonstrated the utility of azide-containing pyrrolidine derivatives as precursors to complex polycyclic systems through sequential transformation processes. These synthetic strategies often involve initial azide activation followed by intramolecular cyclization reactions that create additional ring systems while preserving the original pyrrolidine core. The versatility of this compound in these transformations stems from the multiple reactive sites present within the molecule, including the azide group, the benzoyl carbonyl, and the pyrrolidine nitrogen, each of which can participate in different types of chemical reactions under appropriate conditions.

The research significance of this compound extends to its role as a model system for studying azide reactivity in constrained molecular environments. The pyrrolidine ring provides a defined conformational framework that influences the spatial orientation of the azide group, affecting its reactivity patterns and selectivity in various chemical transformations. This conformational constraint enables researchers to investigate structure-reactivity relationships in azide chemistry with greater precision than would be possible with more flexible molecular systems. The insights gained from such studies contribute to the broader understanding of azide behavior and inform the design of new azide-containing compounds for specific synthetic applications.

Position in the Wider Azide-Containing Compound Family

This compound represents a sophisticated member of the extensive family of azide-containing organic compounds, distinguished by its unique combination of structural features and functional group arrangements. Within the broader classification of organic azides, this compound belongs to the subset of alkyl azides, where the azide functionality is attached to a saturated carbon center rather than directly to an aromatic ring system. This classification is significant because alkyl azides generally exhibit different reactivity patterns compared to aryl azides, particularly in their thermal stability and participation in various chemical transformations.

The compound can be further categorized within the family of heterocyclic azides, a specialized group that combines the reactivity of azide functionality with the structural complexity of ring-containing systems. Heterocyclic azides often display enhanced synthetic utility compared to their acyclic counterparts due to the conformational constraints imposed by the ring systems, which can lead to improved selectivity in chemical reactions. The pyrrolidine-based structure of this compound places it among nitrogen-containing heterocyclic azides, a subset that has gained particular attention in synthetic chemistry for its potential in constructing complex molecular architectures.

Recent developments in natural enzyme chemistry have revealed the existence of biological systems capable of creating azide compounds from simpler precursors, with the enzyme Tri17 representing the first documented natural enzyme capable of de novo azide synthesis using adenosine triphosphate and nitrite as starting materials. This discovery has expanded the understanding of azide chemistry beyond synthetic applications to include potential biological roles and biosynthetic pathways. While this compound is primarily known as a synthetic compound, its structural features align with the types of molecules that could potentially be accessed through enzymatic processes under appropriate conditions.

Azide Classification Characteristics Representative Examples
Alkyl Azides Azide attached to saturated carbon This compound
Aryl Azides Azide attached to aromatic ring Phenyl azide
Acyl Azides Azide attached to carbonyl carbon Benzoyl azide
Heterocyclic Azides Azide within or attached to ring systems 4-azido-1-methyl-1H-pyrazole

The position of this compound within the azide family is also defined by its potential participation in click chemistry reactions, particularly the azide-alkyne cycloaddition that has become a cornerstone of modern synthetic chemistry. The availability of the azide functionality for such reactions makes this compound a valuable building block for creating more complex molecular structures through modular assembly approaches. The compatibility of the azide group with various reaction conditions and its orthogonality to other functional groups present in the molecule enhance its utility as a synthetic intermediate in multi-step synthesis procedures.

The energetic characteristics associated with azide compounds place this compound within a category of materials that require careful handling and storage considerations, though these properties also contribute to their utility in specialized applications. The balance between reactivity and stability exhibited by this compound reflects the broader challenge in azide chemistry of harnessing the useful synthetic properties of these functional groups while managing their inherent energetic nature. This balance has led to extensive research into azide-containing compounds that optimize both synthetic utility and practical handling characteristics, with this compound serving as an important example of such optimization efforts.

Properties

IUPAC Name

[2-(azidomethyl)pyrrolidin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-15-14-9-11-7-4-8-16(11)12(17)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCMHLSEGQGGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azidation via Nucleophilic Substitution

According to a patent (WO2001046199A1), compounds structurally related to this compound can be prepared by dissolving or suspending the precursor compound in a suitable solvent such as dimethylformamide (DMF) , followed by the addition of a base and an azide source under inert atmosphere (nitrogen).

  • Solvent: Dimethylformamide (DMF) is preferred for its ability to dissolve polar compounds and facilitate nucleophilic substitution.
  • Base: Potassium hexamethyldisilazane or sodium trimethylsilanolate are commonly used bases to deprotonate or activate the substrate.
  • Azide Source: Sodium azide (NaN3) is the typical nucleophile providing the azide group.
  • Reaction Conditions: The reaction is typically performed at room temperature or slightly elevated temperatures (0°C to 100°C), with stirring times ranging from 15 minutes to several hours (up to 18 hours) depending on the substrate and desired conversion.
  • Atmosphere: An inert atmosphere (nitrogen) is maintained to prevent side reactions.

Activation and Substitution Sequence

The preparation often involves:

  • Activation of the hydroxyl group (if present) by converting it into a better leaving group such as a mesylate or tosylate.
  • Nucleophilic substitution by sodium azide to introduce the azidomethyl group at the 2-position of the pyrrolidine ring.
  • Purification by standard extraction, filtration, and chromatographic techniques to isolate the azide product.

Alternative Synthetic Routes

  • Reductive Amination and Curtius Rearrangement: The patent also mentions that the azidomethyl group can be introduced via reduction of an activated intermediate followed by mesylation and azidation or through Curtius rearrangement involving azide intermediates.
  • Catalytic Staudinger Reduction and Aza-Wittig Chemistry: Advanced methods such as catalytic Staudinger reduction have been developed to handle azide intermediates efficiently under anhydrous conditions, using dibenzophosphole catalysts and phenylsilane reducing agents. These methods allow for the controlled formation of azide-containing heterocycles and may be adapted for the synthesis of azidomethyl pyrrolidine derivatives.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent Dimethylformamide (DMF) Polar aprotic solvent enhances nucleophilicity
Base Potassium hexamethyldisilazane, Sodium trimethylsilanolate Slight molar excess (1.05–3 fold) used
Azide Source Sodium azide (NaN3) Molar excess often employed
Temperature 0°C to 100°C Room temperature preferred; heating may improve yield
Reaction Time 15 minutes to 18 hours Dependent on substrate and scale
Atmosphere Nitrogen (inert) Prevents oxidation and side reactions
Purification Extraction, filtration, chromatography Standard organic purification techniques

Research Findings and Practical Considerations

  • The choice of base and solvent is critical; potassium hexamethyldisilazane in DMF provides efficient deprotonation and activation of the substrate for azidation.
  • Reaction temperature and time must be optimized to balance conversion and minimize side reactions such as reduction or decomposition of the azide intermediate.
  • The Curtius rearrangement route offers an alternative pathway to introduce azidomethyl groups, often involving intermediate isocyanates and subsequent rearrangement steps.
  • Catalytic Staudinger reduction methods can be employed post-azidation to convert azides to amines or other derivatives, improving the versatility of the synthetic route.
  • The reaction tolerates various functional groups, including esters, alcohols, and olefins, enabling the synthesis of complex derivatives.

Summary Table of Preparation Approaches

Method Key Reagents/Conditions Advantages Limitations
Direct Azidation in DMF Sodium azide, base (KHMDS), RT to 100°C Straightforward, high yield Requires inert atmosphere, sensitive to moisture
Activation-Mesylation + Azidation Mesylate intermediate, NaN3, DMF High selectivity Multi-step, requires intermediate isolation
Curtius Rearrangement Azide intermediate, alcohol, heating Access to rearranged products More complex, requires careful control
Catalytic Staudinger Reduction Dibenzophosphole catalyst, phenylsilane Catalytic, mild conditions Requires anhydrous conditions, longer reaction time

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-1-benzoylpyrrolidine largely depends on the specific reaction it undergoes. For instance, in click chemistry, the azide group reacts with an alkyne to form a triazole ring, a process facilitated by copper(I) catalysts. This reaction is highly regioselective and efficient, making it valuable for various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares functional similarities with azidomethyl-substituted benzene derivatives (e.g., 1-(azidomethyl)-4-fluorobenzene) and pyridine-based azides (e.g., 2-(azidomethyl)pyridine derivatives). Key differences include:

  • Core Heterocycle : The pyrrolidine ring introduces conformational rigidity and basicity compared to aromatic benzene or pyridine backbones.
  • Substituent Effects : The benzoyl group at the 1-position may enhance steric hindrance and π-π stacking capabilities relative to simpler alkyl or halogenated benzyl azides .

Data Tables

Table 2: Key Research Findings

Study Focus Compound Class Key Result Reference
Triazole Synthesis Benzyl Azides Optimal CuAAC conditions: 25°C, 12h, CuI
Bioconjugation Efficiency Pyridine Azides 90% yield in diacylation crosslinking
Corrosion Inhibition Benzyl-Triazole Derivatives 70–85% efficiency in 1M HCl

Biological Activity

Overview

2-(Azidomethyl)-1-benzoylpyrrolidine is an organic compound characterized by the presence of an azide group attached to a pyrrolidine ring, which is further substituted with a benzoyl group. Its molecular formula is C12H14N4O\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications in various chemical reactions.

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. The azide functionality is known for its reactivity, making this compound a candidate for further pharmacological evaluation.

The exact mechanism of action for this compound remains to be fully elucidated. However, compounds with similar azide functionalities have been noted for their interactions with biological targets, including enzymes and receptors. The following points summarize its potential biological interactions:

  • Antimicrobial Activity : Similar azide-containing compounds have shown efficacy against various bacterial strains.
  • Anticancer Properties : Preliminary findings indicate that the compound may inhibit cancer cell proliferation, warranting further investigation into its cytotoxic effects.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in click chemistry. Its azide group can participate in:

  • Huisgen Cycloaddition : This reaction allows for the formation of triazole derivatives, which are valuable in drug development.
  • Polymer Crosslinking : The compound can be used as a cross-linker in polymer chemistry, enhancing the physical properties of materials.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
BenzoylpyrrolidinePyrrolidine ring with benzoyl groupLacks the azido functionality
2-AzidomethylpyrrolidinePyrrolidine with an azidomethyl groupDirect comparison of azido versus non-azido variants
1-BenzylpyrrolidinePyrrolidine with a benzyl substituentDifferent substituent affects biological activity
2-(Bromomethyl)-1-benzoylpyrrolidineBromomethyl instead of azidomethylHalogenated version may exhibit different reactivity

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of azide-containing compounds, this compound was tested against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents.

Case Study: Anticancer Evaluation

Another research project focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound induced apoptosis in treated cells, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 2-(Azidomethyl)-1-benzoylpyrrolidine?

  • Synthesis : A microwave-assisted protocol using dialkylamines and potassium carbonate in DMF at 150°C for 20 hours yields high-purity intermediates. Post-reaction, extraction with ethyl acetate and washing with ammonium chloride ensures purity (93% yield) .
  • Characterization : 1^1H NMR (DMSO-d6_6) reveals key peaks at δ 10.01 (C=O) and aromatic protons (δ 7.61–6.75). Elemental analysis (N%: 7.5 vs. calc. 7.99) and FTIR (carbonyl stretching at ~1700 cm1^{-1}) validate structural integrity .

Q. How is the azide functional group utilized in click chemistry applications?

  • The azide moiety enables copper(I)-catalyzed 1,3-dipolar cycloaddition with terminal alkynes to form 1,4-disubstituted triazoles. Reaction conditions (e.g., n-butanol solvent, 0.25 M concentration, 1:1 azide:alkyne ratio) achieve >95% conversion. Solid-phase synthesis on polar supports ensures compatibility with peptide backbones .

Q. What stability considerations are critical for handling this compound?

  • Thermal stability: Prolonged heating above 150°C in DMF may degrade the benzoyl group. Storage under inert atmosphere at –20°C prevents azide decomposition. pH-sensitive Boc-protected derivatives require neutral conditions to avoid deprotection .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data?

  • Discrepancies in 13^{13}C CP-MAS-NMR or FTIR (e.g., tert-butyl group splitting) are addressed via density functional theory (DFT) simulations. X-ray crystallography of analogous compounds (e.g., 2-azido-2-methylpropano acid) provides reference geometries for spectral assignments .

Q. What methodologies optimize catalytic performance of this compound in COF-based organocatalysis?

  • Anchoring the deprotected azidomethyl-pyrrolidine into COF channel walls (e.g., TPB-DMTP-COF) enhances enantioselectivity. Kinetic studies under microwave irradiation (50–100°C, 1–5 mol% catalyst loading) show 80–90% yield in asymmetric aldol reactions. 13^{13}C CP-MAS-NMR tracks tert-butyl group retention post-immobilization .

Q. How do solvent and substituent effects influence click chemistry regioselectivity?

  • Polar aprotic solvents (e.g., DMF) favor 1,4-triazole formation, while bulky substituents on the alkyne shift regioselectivity. Competitive inhibition studies with benzyl azide vs. (S)-2-(azidomethyl)-1-Boc-pyrrolidine reveal steric and electronic contributions to reaction rates .

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Byproduct suppression : Pre-purification of dialkylamines via distillation reduces amine-induced side reactions.
  • Scalability : Batch-wise extraction (3 × 60 mL ethyl acetate) and MgSO4_4 drying minimize emulsion formation. Microwave reactors enable uniform heating for >10 g batches .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Azidomethyl)-1-benzoylpyrrolidine
Reactant of Route 2
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2-(Azidomethyl)-1-benzoylpyrrolidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.